molecular formula C15H13N5O7 B11109779 (2E)-1-(2,4-dinitrophenyl)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazine

(2E)-1-(2,4-dinitrophenyl)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazine

Cat. No.: B11109779
M. Wt: 375.29 g/mol
InChI Key: SNGOGHJPTYIINA-CXUHLZMHSA-N
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Description

1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE is a complex organic compound that features both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE typically involves the reaction of 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE with 2,4-DINITROPHENYLHYDRAZINE. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive nitro groups.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Oxidized nitro compounds.

Scientific Research Applications

1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-DINITROPHENYLHYDRAZINE: A related compound used in similar applications, particularly in the identification of carbonyl compounds.

    4-METHOXY-3-NITROPHENYLHYDRAZONE: Another similar compound with comparable chemical properties.

Uniqueness

1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. Its dual functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds.

This detailed article provides a comprehensive overview of 1-(4-METHOXY-3-NITROPHENYL)-1-ETHANONE 1-(2,4-DINITROPHENYL)HYDRAZONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13N5O7

Molecular Weight

375.29 g/mol

IUPAC Name

N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C15H13N5O7/c1-9(10-3-6-15(27-2)14(7-10)20(25)26)16-17-12-5-4-11(18(21)22)8-13(12)19(23)24/h3-8,17H,1-2H3/b16-9+

InChI Key

SNGOGHJPTYIINA-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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